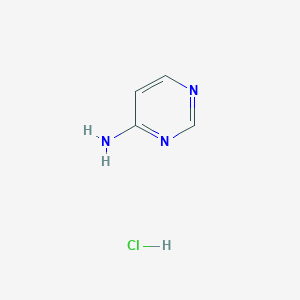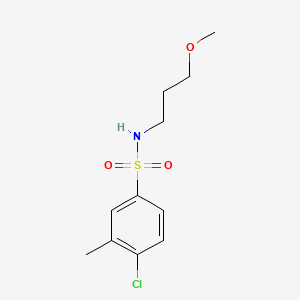
4-Aminopyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopyrimidine hydrochloride is an organic compound with the chemical formula C₄H₆ClN₃. It is a derivative of pyrimidine, an aromatic heterocycle that contains nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their broad spectrum of biological activities.
Wirkmechanismus
Target of Action
4-Aminopyrimidine hydrochloride primarily targets voltage-gated potassium (Kv) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons and muscle cells .
Mode of Action
The compound acts by blocking voltage-gated potassium channels , which results in the prolongation of action potentials . This prolongation subsequently leads to an increase in neurotransmitter release at the neuromuscular junction . It has also been shown to reverse saxitoxin and tetrodotoxin toxicity in tissue and animal experiments .
Biochemical Pathways
This compound affects the potassium conductance in physiology and biophysics . It is a relatively selective blocker of members of the Kv1 family of voltage-activated K+ channels . It has also been shown to potentiate voltage-gated ca2+ channel currents independent of effects on voltage-activated k+ channels .
Pharmacokinetics
The pharmacokinetics of this compound are complex. It is readily absorbed through the skin and the gastrointestinal tract, and is widely distributed in the body, including the brain . The compound has a high bioavailability of 96% .
Result of Action
The blocking of voltage-gated potassium channels by this compound leads to a range of effects. In the context of neurological diseases, it has been used to manage some of the symptoms of multiple sclerosis, and is indicated for symptomatic improvement of walking in adults with several variations of the disease . In laboratory settings, it is used as a research tool in characterizing subtypes of the potassium channel .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used as a bird repellent and is known to be highly soluble in water and volatile . It can be very persistent in soil systems . It is also known to be a potent convulsant and is used to generate seizures in animal models for the evaluation of antiseizure agents .
Biochemische Analyse
Biochemical Properties
4-Aminopyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotase and orotate phosphoribosyltransferase . These interactions are essential for the synthesis and degradation of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of potassium channels, which are crucial for maintaining the cell’s membrane potential and regulating cellular excitability . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as dihydroorotase, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in the metabolic flux of pyrimidine nucleotides. Furthermore, this compound can activate or inhibit various signaling pathways by interacting with receptors and ion channels on the cell surface .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions by modulating enzyme activities and signaling pathways. At high doses, it may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotase and orotate phosphoribosyltransferase, which are essential for the synthesis and degradation of pyrimidine nucleotides . These interactions can influence the levels of metabolites and the overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within the cell . The compound’s distribution can affect its localization and accumulation in different cellular compartments, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can modulate enzyme activities and metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminopyrimidine hydrochloride typically involves the reaction of 4-aminopyrimidine with hydrochloric acid. One common method includes the following steps:
Starting Material: 4-aminopyrimidine.
Reaction with Hydrochloric Acid: The 4-aminopyrimidine is dissolved in an appropriate solvent, such as ethanol or water, and hydrochloric acid is added to the solution.
Formation of Hydrochloride Salt: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of this compound is complete.
Isolation and Purification: The product is isolated by filtration or evaporation of the solvent and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminopyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can form fused ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the reagent, various substituted pyrimidines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Cyclization Products: Cyclization reactions can yield fused pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Aminopyrimidine hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with antimicrobial, anticancer, and antiviral properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine: Another aminopyrimidine derivative with similar chemical properties but different biological activities.
4-Aminopyridine: A related compound used in the study of potassium channels and as a drug for multiple sclerosis.
4-Aminopyrimidine-5-carbaldehyde: A derivative used in the synthesis of fused pyrimidine systems.
Uniqueness
4-Aminopyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its versatility in chemical synthesis and broad range of biological activities make it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
174500-31-3 |
|---|---|
Molekularformel |
C4H8Cl3N3 |
Molekulargewicht |
204.48 g/mol |
IUPAC-Name |
pyrimidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C4H5N3.3ClH/c5-4-1-2-6-3-7-4;;;/h1-3H,(H2,5,6,7);3*1H |
InChI-Schlüssel |
AULBTJATYBMLOV-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1N.Cl |
Kanonische SMILES |
C1=CN=CN=C1N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-aminopyrimidine hydrochloride in the synthesis of pyrido[2,3-d]pyrimidine derivatives?
A1: this compound serves as a crucial starting material in synthesizing 6-acylpyrido[2,3-d]pyrimidine derivatives. [, ] These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Q2: Can you elaborate on the reaction pathway involving this compound in the synthesis of these derivatives?
A2: While the provided abstracts do not detail the specific reaction mechanisms, they highlight that 5-acetyl-4-aminopyrimidine hydrochlorides, derived from this compound, react to form the desired 6-acylpyrido[2,3-d]pyrimidine derivatives. [, ] Further research into these papers would be needed to elucidate the complete reaction pathway and conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-bromo-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170934.png)

![4-[(4-bromo-3-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170936.png)

![4-[(2-ethoxy-5-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170944.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170947.png)
